molecular formula C28H27N3O3S B11085457 (2Z)-3-benzyl-2-(benzylimino)-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2Z)-3-benzyl-2-(benzylimino)-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B11085457
M. Wt: 485.6 g/mol
InChI Key: ZTLPVBRBGIXILO-UHFFFAOYSA-N
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Description

(2Z)-3-benzyl-2-(benzylimino)-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazine ring, which is a sulfur and nitrogen-containing heterocycle, and is known for its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-benzyl-2-(benzylimino)-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a suitable thiazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thiazine ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with enhanced efficiency and scalability. The use of continuous flow reactors and automated synthesis platforms can improve the overall yield and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-benzyl-2-(benzylimino)-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or propoxyphenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with or without catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiazine compounds, each with distinct chemical and physical properties.

Scientific Research Applications

(2Z)-3-benzyl-2-(benzylimino)-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-3-benzyl-2-(benzylimino)-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-benzyl-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-5-chloro-2-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1-benzofuran-3(2H)-one

Uniqueness

What sets (2Z)-3-benzyl-2-(benzylimino)-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide apart from similar compounds is its unique combination of functional groups and the thiazine ring structure. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C28H27N3O3S

Molecular Weight

485.6 g/mol

IUPAC Name

3-benzyl-2-benzylimino-4-oxo-N-(4-propoxyphenyl)-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C28H27N3O3S/c1-2-17-34-24-15-13-23(14-16-24)30-27(33)25-18-26(32)31(20-22-11-7-4-8-12-22)28(35-25)29-19-21-9-5-3-6-10-21/h3-16,18H,2,17,19-20H2,1H3,(H,30,33)

InChI Key

ZTLPVBRBGIXILO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4

Origin of Product

United States

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